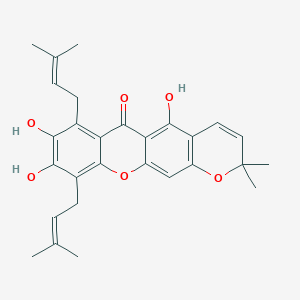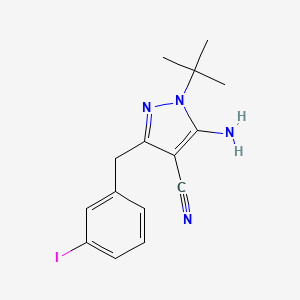
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
The compound "3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile" is a derivative of the pyrazole class, which is known for its diverse biological activities and potential use in medicinal chemistry. Pyrazole derivatives are often synthesized for their potential applications in drug discovery and development.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction on diaminopyrazole, yielding good results . Another approach for synthesizing pyrazole derivatives is a one-pot, four-component condensation reaction, which has been used to create a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles . Additionally, the synthesis of Schiff bases from pyrazole derivatives has been demonstrated, which includes the use of Vilsmeier-Haack reaction in a multi-step process .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods. For instance, the structure of novel compounds synthesized from pyrazole derivatives has been established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . The hydrogen-bonded structures of certain pyrazole derivatives have also been studied, revealing the impact of minor changes in substituents on the hydrogen-bonded structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different compounds with potential biological activities. For example, the reaction of carbonyl compounds with certain pyrazole derivatives can yield tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related compounds . The reactivity of these compounds can be further explored to synthesize novel molecules with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as tert-butyl, iodobenzyl, and carbonitrile groups can affect the compound's solubility, stability, and reactivity. The crystalline structure of some pyrazole derivatives has been analyzed, showing the formation of hydrogen-bonded chains and aggregates, which can provide insights into their physical properties . Additionally, the synthesis of pyrazole derivatives bearing a benzoquinoline moiety has been reported, and these compounds have shown good to excellent antibacterial activity, indicating their potential as antibacterial agents .
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structures
Hydrogen-Bonded Chains and Aggregates : Research demonstrates that molecules similar to 3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile, such as 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, form simple chains linked by C-H...N hydrogen bonds. Other related molecules form tetramolecular aggregates through a combination of C-H...N and C-H...O hydrogen bonds, indicating the potential for diverse molecular interactions in similar compounds (Abonía et al., 2007).
Supramolecular Structures : In related research, molecules like 3-tert-butyl-5-[(benzotriazol-1-ylmethyl)(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole show weak links forming centrosymmetric tetramolecular aggregates. This suggests the potential for creating supramolecular structures with similar compounds, which could be beneficial for various applications in material science and nanotechnology (Castillo et al., 2009).
Chemical Reactivity and Synthesis
- Reactivity with Carbonyl Compounds : A study on the reactivity of similar pyrazole compounds, like 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile, revealed the formation of various substituted products when reacted with carbonyl compounds. This highlights the potential for diverse chemical transformations in related compounds, which can be useful in developing new synthetic routes for pharmaceuticals or organic materials (Mironovich et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN4/c1-15(2,3)20-14(18)12(9-17)13(19-20)8-10-5-4-6-11(16)7-10/h4-7H,8,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHUUXAUDFUGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)CC2=CC(=CC=C2)I)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Iodobenzyl)-1-tert-butyl-5-amino-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



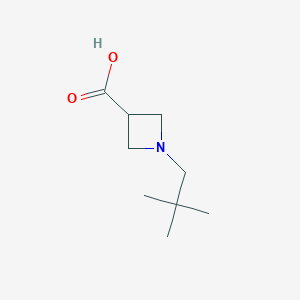

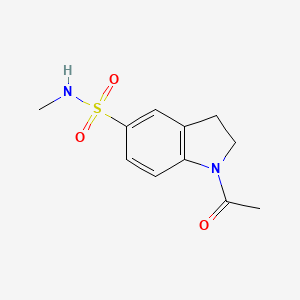

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)


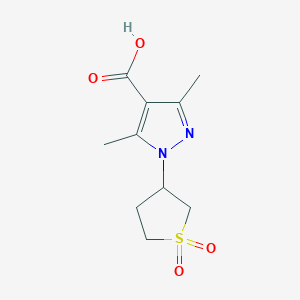
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B3033694.png)



![7-Amino-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3033704.png)
